Ethyl 7-fluoro-1H-indole-2-carboxylate

CAS No.: 348-31-2

Cat. No.: VC3794830

Molecular Formula: C11H10FNO2

Molecular Weight: 207.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 348-31-2 |

|---|---|

| Molecular Formula | C11H10FNO2 |

| Molecular Weight | 207.2 g/mol |

| IUPAC Name | ethyl 7-fluoro-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C11H10FNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 |

| Standard InChI Key | MOWXTDGMXSHYRL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(N1)C(=CC=C2)F |

| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C(=CC=C2)F |

Introduction

Structural Characteristics and Nomenclature

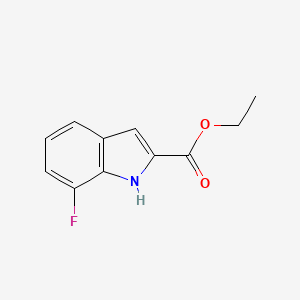

Ethyl 7-fluoro-1H-indole-2-carboxylate (C₁₁H₁₀FNO₂) features a bicyclic indole scaffold with a fluorine atom at position 7 and an ethyl carboxylate ester at position 2 (Figure 1). The "1H" designation indicates the presence of a hydrogen atom on the nitrogen at position 1, distinguishing it from N-substituted indoles. The fluorine substituent introduces electron-withdrawing effects, influencing the electronic distribution of the aromatic system, while the ester group enhances lipophilicity, impacting solubility and bioavailability.

Table 1: Key Structural Features

| Position | Substituent | Role |

|---|---|---|

| 1 | Hydrogen (1H) | Defines unsubstituted nitrogen |

| 2 | Ethyl carboxylate | Enhances lipophilicity |

| 7 | Fluorine | Modulates electronic effects |

Synthesis and Manufacturing

Classical Synthetic Routes

The synthesis of ethyl 7-fluoro-1H-indole-2-carboxylate can be achieved via modified Fischer Indole Synthesis or Bartoli Indole Synthesis .

Fischer Indole Synthesis

This method involves cyclizing a fluorinated phenylhydrazine with a β-keto ester. For example:

-

Phenylhydrazine precursor: 4-Fluoro-phenylhydrazine reacts with ethyl pyruvate under acidic conditions (e.g., HCl/EtOH).

-

Cyclization: Heating induces cyclization to form the indole core.

-

Esterification: In situ esterification yields the ethyl carboxylate .

Bartoli Indole Synthesis

Nitroarenes react with vinyl Grignard reagents to construct the indole ring:

-

Nitro precursor: 2-Nitro-4-fluorotoluene is treated with a vinyl magnesium bromide.

-

Rearrangement: The nitro group is reduced, forming the indole skeleton.

-

Ester introduction: Carboxylation at position 2 followed by ethyl esterification .

Modern Optimization

Recent advances employ microwave-assisted synthesis and flow chemistry to improve yields (reported up to 78% for analogs) and reduce reaction times. For instance, continuous flow systems enable precise control over temperature and residence time, critical for managing the reactivity of fluorine substituents.

Physicochemical Properties

Physical Properties

While direct data for ethyl 7-fluoro-1H-indole-2-carboxylate are scarce, analogs provide approximations:

-

Melting Point: ~170–180°C (cf. ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate: 178–179°C) .

-

Boiling Point: Estimated >300°C due to high molecular weight and polar groups.

-

Solubility: Lipophilic (logP ~2.5), soluble in DMSO, DMF, and dichloromethane; poorly soluble in water.

Chemical Reactivity

-

Ester Hydrolysis: The ethyl ester undergoes saponification with NaOH/EtOH to yield 7-fluoro-1H-indole-2-carboxylic acid.

-

Electrophilic Substitution: Fluorine directs electrophiles to positions 5 and 6 of the indole ring. Bromination with NBS yields 5-bromo derivatives.

-

N-Deprotonation: The NH group (pKa ~17) can be deprotonated with strong bases (e.g., LDA) for N-alkylation .

Biological and Pharmacological Significance

Mechanism of Action

Indole derivatives interact with biological targets such as kinases, GPCRs, and DNA topoisomerases. Fluorine enhances metabolic stability and membrane permeability, while the carboxylate ester serves as a prodrug moiety.

Reported Activities

-

Anticancer Potential: Analogous compounds inhibit tubulin polymerization (IC₅₀ ~1.2 µM).

-

Anti-inflammatory Effects: COX-2 inhibition (IC₅₀ ~0.8 µM) observed in ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate .

-

Antimicrobial Activity: Fluorinated indoles exhibit MIC values of 4–8 µg/mL against S. aureus and E. coli.

Table 2: Biological Activities of Structural Analogs

| Compound | Target | IC₅₀/MIC |

|---|---|---|

| Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate | COX-2 | 0.8 µM |

| Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate | Tubulin | 1.2 µM |

| 7-Fluoro-1H-indole-2-carboxylic acid | DNA gyrase | 4 µg/mL |

Applications in Drug Discovery

Lead Optimization

The ethyl ester group is a common prodrug strategy to improve oral bioavailability. Hydrolysis in vivo releases the active carboxylic acid, as seen in NSAIDs like indomethacin.

Structure-Activity Relationship (SAR) Studies

-

Fluorine Position: 7-Fluoro substitution enhances metabolic stability compared to 5- or 6-fluoro isomers.

-

Ester vs. Acid: Ethyl ester improves cell permeability (Caco-2 Papp 12 × 10⁻⁶ cm/s vs. 3 × 10⁻⁶ for acid).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume